molecular formula C10H10N2O6 B8817057 Benzeneacetic acid, 2,4-dinitro-, ethyl ester CAS No. 68084-17-3

Benzeneacetic acid, 2,4-dinitro-, ethyl ester

Cat. No. B8817057
CAS RN: 68084-17-3
M. Wt: 254.20 g/mol
InChI Key: GLXVIYXAYZPDSM-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2,4-dinitro-, ethyl ester is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.20 g/mol. The purity is usually 95%.
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properties

CAS RN

68084-17-3

Product Name

Benzeneacetic acid, 2,4-dinitro-, ethyl ester

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

ethyl 2-(2,4-dinitrophenyl)acetate

InChI

InChI=1S/C10H10N2O6/c1-2-18-10(13)5-7-3-4-8(11(14)15)6-9(7)12(16)17/h3-4,6H,2,5H2,1H3

InChI Key

GLXVIYXAYZPDSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Propan-1-amine (136 mmol) was added to a solution of ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate (135 mmol) in chloroform (500 mL). The reaction mixture was maintained for 12 h at rt and was concentrated. The residue was purified by chromatography 20/1 hexane/ethyl acetate to provide ethyl 2-(2,4-dinitrophenyl)acetate in 99% yield as a brown oil.
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136 mmol
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135 mmol
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2,4-dinitrophenylacetic acid (10 g) and H2SO4 (0.1 eq) in EtOH (300 ml) was refluxed overnight. The solvent was evaporated, and EtOAc (150 ml) and H2O (200 ml) were added. The solution was extracted three times with EtOAc and washed with H2O followed by brine, dried over Na2SO4 and evaporated to give ethyl 2-(2,4-dinitrophenyl)acetate for next step without further purification. The above compound (5 g) was mixed with Pd—C (10%, 500 mg) in EtOH (200 ml) and hydrogenated under H2 atmosphere overnight. The reaction was filtered through Celite and evaporated. The residue was washed with EtOAc and filtered to give 6-aminoindolin-2-one.
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10 g
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300 mL
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Synthesis routes and methods IV

Procedure details

A mixture containing 2,4-dinitrophenylacetic acid (100 g, 0.442 mol), concentrated sulfuric acid (1.5 mL) and ethanol (700 mL) is heated at reflux for 61/2 hours, cooled to room temperature and filtered. The filtrate is concentrated in vacuo to a volume of 200 mL then diluted with water. The pH of the aqueous mixture is adjusted to about a with solid sodium hydrogen carbonate and extracted with ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, decolorized with charcoal and concentrated in vacuo to obtain the title compound as a yellow oil (102.4 g).
Quantity
100 g
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reactant
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1.5 mL
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reactant
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700 mL
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reactant
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